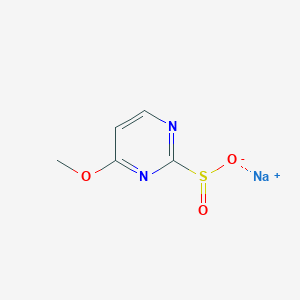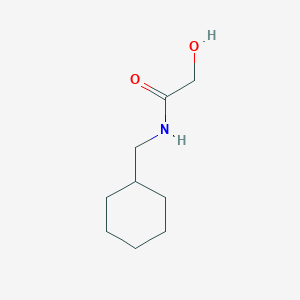
1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile were synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Another example is the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods. For example, the structure of Schiff bases was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the molecular structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized by NMR, MS, FT-IR, and single crystal X-ray diffraction, and further analyzed using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the condensation of 4-acetyl-5-hydroxy-3-methyl-1-phenylpyrazole with fluoro-containing esters in the presence of LiH leads to the formation of pyrano[2,3-c]pyrazol-4(1H)-ones . Schiff bases derived from pyrazolones can also react with copper(II) to form mononuclear octahedral complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often studied to understand their potential applications. For example, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated to assess its potential as a phosphodiesterase inhibitor . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) of these compounds are analyzed to determine sites for electrophilic and nucleophilic attacks, which are crucial for their reactivity and biological activity .
Aplicaciones Científicas De Investigación
Synthesis Methods
1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine and related compounds are involved in various synthesis processes. For example, the synthesis of similar pyrazole derivatives involves reductive amination methods (Bawa, Ahmad, & Kumar, 2009). Another study discusses the synthesis and structural characterization of pyrazole derivatives, highlighting the importance of these compounds in developing new molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Analysis and Properties
Research into pyrazole derivatives includes the investigation of their molecular structure and properties. For instance, combined X-ray diffraction and DFT studies have been conducted to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives (Szlachcic et al., 2020).
Application in Material Science
Pyrazole derivatives, similar to 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, have been explored for their potential in material science. For example, the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents represents an intersection of organic chemistry and material science (Bansal et al., 2020).
Pharmaceutical and Biological Research
While avoiding details on drug use, dosage, and side effects, it's noteworthy that related pyrazole compounds are studied for their potential pharmaceutical applications. For instance, certain pyrazole derivatives have been synthesized and characterized for their potential antimicrobial activities (Mistry, Desai, & Desai, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, such as the androgen receptor .
Mode of Action
For instance, some pyrazole derivatives have been shown to inhibit the androgen receptor, leading to a decrease in prostate-specific antigen (PSA) levels .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving phosphodiesterase 1b (pde1b) and pde10a . These enzymes hydrolyze cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are key players in signal transduction.
Pharmacokinetics
Similar compounds have been shown to improve the pharmacokinetics of drugs and exhibit high anticancer activity with low systemic toxicity .
Result of Action
Similar compounds have been shown to exhibit potent antiproliferative activity against certain cancer cell lines .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBBCPXBHFIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)



![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)
![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)
![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)
![4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline](/img/structure/B3002951.png)